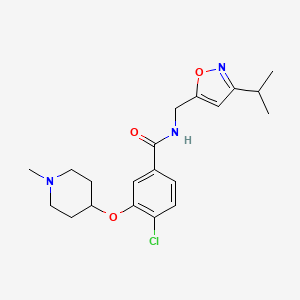

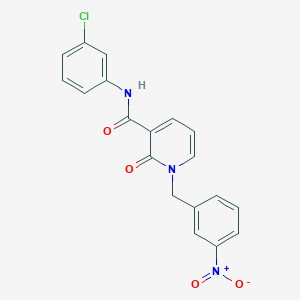

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

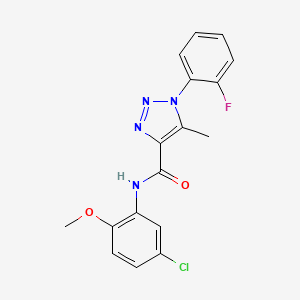

“N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide” is a complex organic compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

Thiophene-based compounds are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

The molecular structure of thiophene-based compounds, including “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide”, is complex. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based compounds, including “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide”, can undergo various chemical reactions. For example, enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene, the core structure in “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties. The presence of the thiophene nucleus can enhance the compound’s ability to inhibit the growth of various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This suggests potential applications of the compound as a lead molecule in the development of new antimicrobial agents.

Anti-inflammatory Agents

Compounds containing thiophene moieties have been identified as effective anti-inflammatory agents. They can be designed to target specific inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Cancer Therapeutics

The structural complexity of thiophene-containing compounds allows for the synthesis of molecules with anti-cancer properties. These compounds can act as kinase inhibitors or estrogen receptor modulators, which are crucial in the development of targeted cancer therapies . Research in this area could lead to breakthroughs in oncology.

Antipsychotic and Anti-anxiety Medications

Thiophene derivatives have shown promise in the treatment of psychiatric disorders. Their ability to modulate neurotransmitter systems could be harnessed to create new antipsychotic and anti-anxiety medications, offering alternatives to current treatments .

Antifungal and Antioxidant Applications

The compound’s thiophene core can be utilized to synthesize antifungal agents, providing new solutions for fungal infections. Additionally, antioxidant properties of thiophene derivatives can be explored for their protective effects against oxidative stress-related diseases .

Material Science

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. Their conductive properties make them suitable for use in organic semiconductors and other electronic materials .

Drug Design and Combinatorial Chemistry

The versatility of thiophene derivatives makes them valuable scaffolds in drug design. They can be used to generate combinatorial libraries for high-throughput screening, accelerating the discovery of new drugs .

Analytical Chemistry

In analytical chemistry, thiophene derivatives can serve as chromophores or fluorophores in the development of novel sensors and assays. Their unique optical properties can be exploited for the detection and quantification of various analytes .

作用机制

The mechanism of action of thiophene-based compounds is diverse and depends on their specific chemical structure. They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

未来方向

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of ongoing interest for medicinal chemists . Therefore, the future directions in the study of “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide” and similar compounds may include the development of novel synthesis methods, exploration of additional therapeutic properties, and the design of more effective drug molecules.

属性

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-17(19-11-16-2-1-8-24-16)10-13-3-5-15(6-4-13)20-18(22)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIVDWKAMPGCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

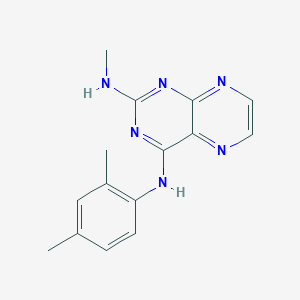

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)

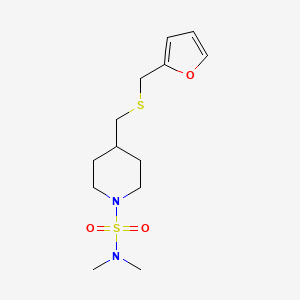

![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)

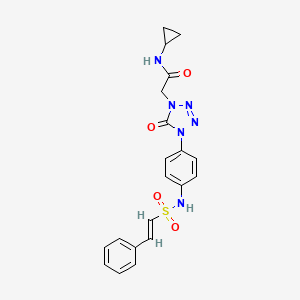

![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)